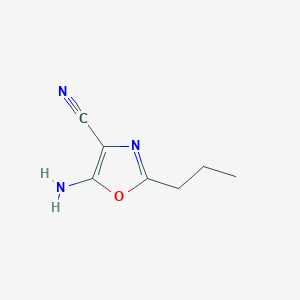

5-Amino-2-propyloxazole-4-carbonitrile

Description

Overview of Oxazole (B20620) Heterocycles: Synthetic Utility and Structural Features in Organic Chemistry

Oxazole heterocycles are five-membered aromatic rings containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. numberanalytics.comtandfonline.com This arrangement confers a unique set of properties, making them valuable building blocks in organic chemistry. The oxazole ring is planar and aromatic, though less so than its sulfur-containing analog, thiazole. numberanalytics.comtandfonline.com This aromaticity provides stability, while the presence of heteroatoms introduces reactivity, making the ring susceptible to various chemical transformations. tandfonline.com

The synthetic utility of oxazoles is extensive. They serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. numberanalytics.commdpi.com Their derivatives are known to exhibit a broad spectrum of biological activities. numberanalytics.comtandfonline.com Key structural features include a pyridine-like nitrogen atom, which is basic and can be protonated or alkylated, and a furan-like oxygen atom, which contributes to the diene character of the ring in cycloaddition reactions. tandfonline.com The positions on the oxazole ring exhibit differential reactivity; for instance, electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at C2. tandfonline.comslideshare.net

Historical Context and Evolution of Aminocarbonitrile-Substituted Oxazoles

The history of oxazole synthesis dates back to the 19th century, with one of the earliest methods being the Fischer oxazole synthesis discovered by Emil Fischer in 1896. wikipedia.org This method involves the reaction of a cyanohydrin with an aldehyde. wikipedia.org Over the years, numerous other synthetic routes have been developed, including the Robinson-Gabriel synthesis and the van Leusen reaction, which was first reported in 1972 and utilizes tosylmethylisocyanide (TosMIC). numberanalytics.comnih.gov

The introduction of aminocarbonitrile substituents on the oxazole ring is a more recent development, driven by the quest for novel chemical entities with specific biological activities. The synthesis of 5-amino-4-cyanooxazoles has been a subject of contemporary research. For instance, a mechanochemical method has been developed for the rapid synthesis of these compounds by milling 3-amino-3,3-dichloroacrylonitriles with amines. chemistryviews.orgresearchgate.net This solvent-free approach is noted for its efficiency and sustainability. chemistryviews.org Furthermore, multicomponent reactions have been devised to construct polysubstituted 5-aminooxazoles from simple starting materials, highlighting the ongoing evolution of synthetic strategies for this class of compounds. acs.org The investigation into the chemical transformations of these molecules, such as their participation in intramolecular cycloaddition reactions to form other complex heterocyclic systems, underscores their importance as versatile synthetic intermediates. acs.orgresearchgate.net

Rationale for Dedicated Academic Investigation into 5-Amino-2-propyloxazole-4-carbonitrile as a Chemical Entity

The dedicated academic investigation into "this compound" is predicated on the established significance of the oxazole scaffold in medicinal chemistry. tandfonline.comresearchgate.net Oxazole derivatives are integral components of numerous natural products and synthetic compounds with a wide range of pharmacological properties. researchgate.netresearchgate.net The specific substitution pattern of an amino group at the 5-position and a carbonitrile group at the 4-position is of particular interest. The amino group can act as a hydrogen bond donor and a site for further functionalization, while the nitrile group is a versatile functional group that can be converted into other moieties or participate in cyclization reactions. researchgate.net

The presence of a propyl group at the 2-position introduces a lipophilic alkyl chain, which can influence the compound's pharmacokinetic properties, such as its solubility and ability to cross cell membranes. The combination of these substituents on the oxazole core creates a unique chemical entity with the potential for novel biological activities. Research into such molecules is often driven by the search for new therapeutic agents, with oxazole-based compounds being explored for various applications. nih.govnih.gov

Scope and Objectives of Research on the Chemical Transformations and Applications of this compound

The primary objectives of research focused on "this compound" encompass the exploration of its synthetic accessibility, the characterization of its physicochemical properties, and the investigation of its reactivity and potential applications.

Key Research Objectives:

Synthesis: To develop efficient and scalable synthetic routes to "this compound". This involves adapting and optimizing existing methods for the synthesis of 5-amino-4-cyanooxazoles to accommodate the 2-propyl substituent.

Chemical Transformations: To investigate the reactivity of the functional groups present in the molecule. This includes studying the reactions of the 5-amino group (e.g., acylation, alkylation), the 4-carbonitrile group (e.g., hydrolysis, reduction, cycloaddition), and the oxazole ring itself. researchgate.netwikipedia.org

Application as a Building Block: To explore the utility of "this compound" as an intermediate in the synthesis of more complex heterocyclic systems. For example, the amino and nitrile groups can be involved in annulation reactions to form fused ring systems. researchgate.net

Screening for Biological Activity: To evaluate the compound for potential pharmacological activities based on the known bioactivity of other substituted oxazoles.

Interactive Data Tables

Table 1: General Properties of Oxazole Derivatives

| Property | Description | Reference |

| Ring Structure | Five-membered aromatic heterocycle with one oxygen and one nitrogen atom. | numberanalytics.com |

| Aromaticity | Aromatic, but less so than thiazole. | tandfonline.com |

| Basicity | Weakly basic due to the pyridine-like nitrogen atom. | tandfonline.com |

| Reactivity | Susceptible to electrophilic substitution (at C5) and nucleophilic substitution (at C2). Can act as a diene in Diels-Alder reactions. | tandfonline.comslideshare.net |

Table 2: Common Synthetic Methods for Oxazoles

| Synthesis Method | Description | Year Discovered | Reference |

| Fischer Oxazole Synthesis | Reaction of a cyanohydrin with an aldehyde. | 1896 | wikipedia.org |

| Robinson-Gabriel Synthesis | Cyclodehydration of 2-acylamino ketones. | 1909 | numberanalytics.com |

| van Leusen Reaction | Reaction of an aldehyde with tosylmethylisocyanide (TosMIC). | 1972 | nih.gov |

| Mechanochemical Synthesis of 5-Amino-4-cyanooxazoles | Milling of 3-amino-3,3-dichloroacrylonitriles with amines. | Recent | chemistryviews.orgresearchgate.net |

| Multicomponent Synthesis of 5-Aminooxazoles | Reaction of an aldehyde, an amine, and an isocyanoacetamide derivative. | Recent | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-propyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-2-3-6-10-5(4-8)7(9)11-6/h2-3,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOISNMAMAAAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(O1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Amino 2 Propyloxazole 4 Carbonitrile

Optimization of Reaction Conditions for 5-Amino-2-propyloxazole-4-carbonitrile Synthesis.

Catalyst Systems and Their Influence on Yield and Selectivity (e.g., Nanoparticle-Based Catalysts)

The choice of catalyst is pivotal in directing the synthesis of complex heterocycles, significantly impacting reaction rates, yields, and selectivity. In the synthesis of related 5-amino-pyrazole-4-carbonitrile compounds, nanoparticle-based catalysts have demonstrated exceptional efficacy. These catalysts offer high surface area-to-volume ratios and unique electronic properties, often leading to enhanced catalytic activity under mild conditions.

One notable example is the use of tannic acid-functionalized silica-coated Fe3O4 nanoparticles (Fe3O4@SiO2@Tannic acid). nih.gov This magnetically separable nanocatalyst has been successfully employed in the three-component mechanochemical synthesis of various 5-amino-pyrazole-4-carbonitriles. nih.gov The catalyst's high efficiency is attributed to the synergistic effects of the acidic tannic acid and the high surface area of the nanoparticles. Similarly, bis(thioglycolic acid)-vanillin functionalized silica-coated Fe3O4 magnetic nanoparticles (Fe3O4@SiO2@vanillin@thioglycolic acid MNPs) have been used for the mechanochemical synthesis of pyrazolyl-5-amino-pyrazole-4-carbonitriles, achieving high yields in short reaction times. nih.govrsc.org Another advanced system involves a nano copper catalyst stabilized on a layered double hydroxide (B78521) (LDH) functionalized with N1,N3-dicarbamimidylbenzene-1,3-disulfonamide (DCMBA), which has shown high activity and selectivity in producing 5-amino-1H-pyrazole-5-carbonitrile derivatives. semanticscholar.org

For the synthesis of 5-amino-4-cyanoxazoles, a mechanochemical approach has been developed that utilizes dipotassium (B57713) phosphate (B84403) (K2HPO4) as a cost-effective and non-toxic inorganic base rather than a traditional catalyst. chemistryviews.orgresearchgate.net This method, reacting 2-amido-3,3-dichloroacrylonitriles with amines, proceeds rapidly and efficiently in a ball mill. chemistryviews.orgresearchgate.net While not a nanoparticle catalyst, this highlights a trend towards simple, effective catalytic systems.

The influence of these catalysts on yield is significant. For instance, the Fe3O4@SiO2@Tannic acid system produces a range of azo-linked 5-amino-pyrazole-4-carbonitriles in yields from 85% to 96%. nih.gov The LDH-supported copper catalyst also affords excellent yields of 85-93% for pyrazole (B372694) derivatives. semanticscholar.org

Table 1: Comparison of Nanoparticle Catalyst Systems in the Synthesis of Analogous Heterocycles

| Catalyst System | Target Compound Class | Yield (%) | Reaction Time |

| Fe3O4@SiO2@Tannic acid nih.gov | 5-Amino-pyrazole-4-carbonitriles | 85 - 96 | 15 - 30 min |

| Fe3O4@SiO2@vanillin@thioglycolic acid MNPs nih.gov | 5-Amino-pyrazole-4-carbonitriles | High | Short |

| LDH@PTRMS@DCMBA@CuI semanticscholar.org | 5-Amino-1H-pyrazole-5-carbonitriles | 85 - 93 | 15 - 27 min |

| Dipotassium Phosphate (Base) chemistryviews.orgresearchgate.net | 5-Amino-4-cyanoxazoles | Good to Excellent | ~10 min |

Temperature, Pressure, and Stoichiometric Considerations

Optimizing reaction parameters such as temperature, pressure, and stoichiometry is crucial for maximizing yield and minimizing by-product formation. While specific thermodynamic and stoichiometric data for the synthesis of this compound are not extensively documented, valuable insights can be drawn from the synthesis of analogous compounds.

Temperature: Many modern synthetic protocols for related heterocycles are designed to operate at or near room temperature, aligning with green chemistry principles. The mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles using Fe3O4@SiO2@Tannic acid and the synthesis of 5-amino-4-cyanoxazoles using a ball mill are both conducted effectively at room temperature. nih.govchemistryviews.org In some cases, mild heating is beneficial. For example, the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives using an LDH-supported copper catalyst is performed at 55 °C. semanticscholar.org The optimization for certain azo-linked 5-amino-pyrazole-4-carbonitriles found that room temperature (25°C) provided better results than elevated temperatures of 60°C or 80°C when using a specific magnetic nanocatalyst. researchgate.net

Pressure: The majority of reported syntheses for these types of heterocycles are conducted at atmospheric pressure, simplifying the required apparatus and operational procedures. High-pressure conditions are generally not necessary for these transformations.

Stoichiometry: The stoichiometry of the reactants is a critical factor. In the multicomponent reactions that are often used to build these heterocyclic rings, equimolar amounts of the starting materials are typically employed. For instance, the synthesis of 5-amino-pyrazole-4-carbonitriles via a three-component reaction generally uses a 1:1:1 molar ratio of the aldehyde, malononitrile, and phenylhydrazine (B124118) derivative. nih.gov In the mechanochemical synthesis of 5-amino-4-cyanoxazoles, 2-amido-3,3-dichloroacrylonitriles are reacted with primary or secondary amines (or their salts) in the presence of dipotassium phosphate. researchgate.net The use of an inorganic base like K2HPO4 avoids the need for an excess of the amine reactant, which is a common requirement in traditional solution-phase reactions. chemistryviews.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to reduce environmental impact. Key aspects include the use of safer solvents, energy efficiency, and the development of catalytic and waste-minimizing processes. nih.gov

The synthesis of this compound and its analogs is well-suited to the incorporation of green methodologies. Research on related compounds has demonstrated the successful implementation of solvent minimization, sustainable catalysis, and atom-economical reactions. nih.govnih.govnih.govresearchgate.net

Mechanochemical Approaches for Solvent Minimization (Ball Milling)

Mechanochemistry, which involves chemical reactions induced by mechanical energy, is a powerful green chemistry tool that often eliminates the need for bulk solvents. chemistryviews.org Ball milling is the most common technique, where reactants are ground together in a vessel with milling balls. nih.gov

A prime example is the rapid synthesis of 5-amino-4-cyanoxazoles, which are structurally very similar to the title compound. chemistryviews.org This method involves milling 3-amino-3,3-dichloroacrylonitriles with amines or their salts in the presence of dipotassium phosphate. chemistryviews.org The reaction proceeds to high yields in as little as 10 minutes, a significant improvement over traditional solution-based methods. chemistryviews.org This solvent-less approach not only reduces waste but also simplifies product work-up. chemistryviews.org In some cases, a small amount of a liquid, termed liquid-assisted grinding (LAG), can accelerate the reaction; ethanol (B145695) has been used for this purpose in the synthesis of 5‐amino‐4‐cyanoxazoles. researchgate.net

Table 2: Mechanochemical Synthesis of 5-Amino-4-cyanoxazoles

| Reactants | Conditions | Time | Yield | Reference |

| 2-Amido-3,3-dichloroacrylonitriles + Aliphatic Amines + K2HPO4 | Mixer Ball Mill, Ethanol (LAG) | ~10 min | Good to Excellent | chemistryviews.orgresearchgate.net |

| Azo-linked Aldehydes + Malononitrile + Hydrazines + Fe3O4@SiO2@Tannic acid | Vibrational Ball Mill (25 Hz) | 15 - 30 min | 85 - 96% | nih.gov |

Sustainable Catalysis and Reusability of Catalytic Systems

A key tenet of green chemistry is the use of catalysts that are not only efficient but also sustainable, meaning they are non-toxic, derived from renewable resources if possible, and can be easily recovered and reused. nih.gov

Purification and Isolation Techniques for Synthesized this compound

The final stage of any synthesis is the purification and isolation of the target compound in a high state of purity. The choice of technique depends on the physical properties of the product and the nature of any impurities.

For compounds like this compound and its analogs, standard techniques such as recrystallization and column chromatography are often employed. However, advancements in synthetic methodologies, particularly in green chemistry, are leading to processes where purification is greatly simplified.

In many of the mechanochemical syntheses, the work-up is remarkably simple. For instance, in the ball-milling synthesis of 5-amino-4-cyanoxazoles, the simplified work-up is a key advantage. chemistryviews.org When magnetic nanocatalysts are used, the catalyst is first removed with a magnet. nih.govnih.gov The product can then often be isolated by simply washing the reaction mixture with a suitable solvent, such as ethanol, to remove any unreacted starting materials or soluble by-products. nih.gov In some cases, the high yield and selectivity of the reaction mean that chromatographic purification is not necessary at all. researchgate.net

When required, the purity and structure of the final compounds are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. nih.govnih.gov

Chemical Reactivity and Derivatization Strategies for 5 Amino 2 Propyloxazole 4 Carbonitrile

Reactivity at the 5-Amino Group of 5-Amino-2-propyloxazole-4-carbonitrile.

The lone pair of electrons on the nitrogen atom of the 5-amino group is delocalized into the oxazole (B20620) ring, which influences its nucleophilicity. Nevertheless, it remains a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation, Sulfonylation, and Alkylation Reactions.

The 5-amino group of this compound is expected to readily undergo acylation, sulfonylation, and alkylation reactions, analogous to other amino-substituted heterocyclic compounds. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Acylation with acyl chlorides or anhydrides in the presence of a base, such as triethylamine or pyridine, would yield the corresponding N-acylated derivatives. These amides are generally stable compounds and can serve as precursors for further functionalization. The reaction of 2-acyl-5-aminooxazoles has been reported, indicating the compatibility of the oxazole ring with acylation conditions acs.orgresearchgate.net.

Sulfonylation with sulfonyl chlorides, typically in the presence of a base, would afford the corresponding sulfonamides. This functional group is a common feature in many biologically active molecules.

Alkylation of the 5-amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium salt) can be challenging. The reactivity of the amino group might also lead to ring-opening under harsh alkylation conditions.

| Reagent Type | General Reagent | Expected Product |

| Acylating Agent | R-COCl | 5-(Acylamino)-2-propyloxazole-4-carbonitrile |

| Sulfonylating Agent | R-SO2Cl | 5-(Sulfonylamino)-2-propyloxazole-4-carbonitrile |

| Alkylating Agent | R-X | 5-(Alkylamino)-2-propyloxazole-4-carbonitrile |

Condensation and Imine Formation.

The 5-amino group, being a primary amine, can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. operachem.commasterorganicchemistry.comorganic-chemistry.orgyoutube.commdpi.comnih.gov This reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product. operachem.comyoutube.comyoutube.com The resulting imine can be a stable compound or can be used as an intermediate for further reactions, such as reduction to a secondary amine. The formation of imines is a versatile method for introducing a wide range of substituents at the 5-position.

| Carbonyl Compound | Catalyst | Expected Product |

| Aldehyde (R'-CHO) | Acid (e.g., p-TsOH) | 5-(Alkylideneamino)-2-propyloxazole-4-carbonitrile |

| Ketone (R'-CO-R'') | Acid (e.g., p-TsOH) | 5-(Alkylideneamino)-2-propyloxazole-4-carbonitrile |

Diazotization and Subsequent Coupling Reactions.

Diazotization of primary aromatic amines is a well-established reaction that converts the amino group into a diazonium salt, which is a versatile intermediate for a wide range of transformations. organic-chemistry.orgbyjus.com While there are no specific reports on the diazotization of this compound, the diazotization of structurally similar 5-aminoimidazoles has been described, suggesting that this reaction is feasible. researchgate.net

The reaction would involve treating the 5-aminooxazole with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. The resulting oxazole-5-diazonium salt could then be subjected to various coupling reactions, such as Sandmeyer-type reactions to introduce halides or other nucleophiles, or azo coupling reactions with activated aromatic compounds to form azo dyes.

| Reagent | Reaction Type | Expected Product |

| NaNO2, HCl | Diazotization | 2-Propyloxazole-4-carbonitrile-5-diazonium chloride |

| CuCl | Sandmeyer Reaction | 5-Chloro-2-propyloxazole-4-carbonitrile |

| Phenol | Azo Coupling | 5-(4-Hydroxyphenylazo)-2-propyloxazole-4-carbonitrile |

Reactivity at the 4-Carbonitrile Group of this compound.

The carbonitrile (or cyano) group at the C4 position is a versatile functional group that can undergo a variety of transformations, providing a handle for further molecular elaboration. The oxazole-4-carbonitrile scaffold is recognized as a valuable building block in the synthesis of biologically active molecules. chemimpex.com

Nucleophilic Additions and Hydrolytic Transformations.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. youtube.comescholarship.orgrichmond.edu For instance, Grignard reagents or organolithium compounds could add to the nitrile to form, after hydrolysis of the intermediate imine, a ketone.

Hydrolysis of the nitrile group can lead to either a carboxylic acid or an amide, depending on the reaction conditions. Acidic or basic hydrolysis, typically with heating, will convert the nitrile to a carboxylic acid. Milder, controlled hydrolysis can sometimes be used to isolate the intermediate amide. The presence of the 5-amino group might influence the ease of hydrolysis.

| Reagent | Reaction Type | Expected Product |

| R-MgBr, then H3O+ | Nucleophilic Addition | 5-Amino-4-acyl-2-propyloxazole |

| H3O+, heat | Hydrolysis | 5-Amino-2-propyloxazole-4-carboxylic acid |

| H2O2, NaOH | Partial Hydrolysis | 5-Amino-2-propyloxazole-4-carboxamide |

Reduction to Amine Derivatives.

The carbonitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., using a palladium or nickel catalyst), or sodium borohydride in the presence of a cobalt catalyst. The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule, although the oxazole ring is generally resistant to reduction under these conditions. This reduction provides a straightforward method for introducing a flexible aminomethyl linker at the C4 position.

| Reducing Agent | Reaction Type | Expected Product |

| LiAlH4 | Reduction | 5-Amino-4-(aminomethyl)-2-propyloxazole |

| H2, Pd/C | Catalytic Hydrogenation | 5-Amino-4-(aminomethyl)-2-propyloxazole |

Cycloaddition Reactions (e.g., [3+2] cycloadditions leading to Tetrazoles)

The nitrile functional group at the C4 position of this compound serves as a key handle for derivatization through cycloaddition reactions. Specifically, it can readily participate in [3+2] cycloadditions with azides to construct tetrazole rings. The most common method for synthesizing 5-substituted-1H-tetrazoles involves the reaction of nitriles with an azide (B81097) source, such as sodium azide, often catalyzed by an acid. nih.govmdpi.com This transformation is a well-established 1,3-dipolar cycloaddition. nih.govresearchgate.net The reaction is facilitated by electron-withdrawing groups on the nitrile, which lower its LUMO energy for better interaction with the azide's HOMO. nih.gov The resulting product is a hybrid heterocycle where the oxazole ring is appended to a tetrazole moiety at the C4 position, creating a 5-(5-amino-2-propyloxazol-4-yl)-1H-tetrazole. Such derivatives are of significant interest as tetrazoles are often used as metabolically stable bioisosteres for carboxylic acids in medicinal chemistry. mdpi.com

The general mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbon of the nitrile, followed by an intramolecular cyclization to form the stable aromatic tetrazole ring. Various catalytic systems have been developed to improve this reaction, including the use of zinc salts, Lewis acids, and solid-supported catalysts like silica sulfuric acid, which can lead to excellent yields under relatively mild conditions. mdpi.com

Table 1: [3+2] Cycloaddition for Tetrazole Synthesis

| Reactant | Reagent | Catalyst (Example) | Product | Reaction Type |

|---|

Pinner Reaction and Amidination Processes

The carbonitrile group is also susceptible to acid-catalyzed nucleophilic attack by alcohols, a transformation known as the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction converts the nitrile into an imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgorganic-chemistry.org Specifically, treating this compound with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride gas would yield the corresponding alkyl imidate hydrochloride. nih.gov

Table 2: Pinner Reaction and Amidination Process

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product |

|---|

Reactivity of the Oxazole Ring System in this compound

The oxazole ring in this compound exhibits complex reactivity, influenced by the interplay of its constituent atoms and substituents. The presence of the C5-amino group significantly alters the ring's electronic properties, predisposing it to specific reaction pathways that differ from simple oxazoles.

Recyclization Processes and Ring Opening Reactions

5-Aminooxazoles, particularly those with an electron-withdrawing group at the C4 position like a nitrile, are known to undergo recyclization reactions. nih.gov The chemical behavior of these systems is attributed to the presence of "hidden amide" fragments within the ring structure. nih.gov These reactions typically involve an initial nucleophilic attack at either the C2 or C5 position of the oxazole ring, leading to ring opening. nih.gov

The resulting acyclic intermediate can then undergo subsequent intramolecular cyclization, often involving the C4-nitrile group, to form a new heterocyclic system. nih.gov For instance, treatment with nucleophiles such as hydrazine or amines can lead to the formation of various functionalized azoles, including pyrazoles or imidazoles. nih.gov These transformations highlight the utility of 5-aminooxazoles as synthons for constructing more complex heterocyclic frameworks. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution: The oxazole ring is generally considered an electron-deficient heterocycle, making it less reactive towards electrophilic substitution compared to electron-rich rings like pyrrole or furan. However, the potent electron-donating amino group at the C5 position acts as a strong activating group. In typical five-membered heterocycles, electrophilic attack is favored at the position adjacent to the heteroatom (C2 or C5). youtube.com In this molecule, both the C2 and C5 positions are substituted. The C4 position, which would be activated by the C5-amino group, is occupied by the deactivating nitrile group. Therefore, direct electrophilic substitution on the oxazole ring is sterically hindered and electronically disfavored, and reactions with electrophiles would likely occur on the exocyclic amino group instead.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on five-membered, π-excessive heterocycles is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. youtube.com While the C4-carbonitrile group is electron-withdrawing, the this compound ring system lacks a conventional leaving group. Therefore, direct SNAr is unlikely. Instead, nucleophilic attack is more prone to initiate the ring-opening and recyclization pathways as described previously. nih.govyoutube.com

Diels-Alder Reactions and Other Cycloaddition Pathways

The oxazole ring can function as a 4π-electron diene component in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for constructing six-membered rings. wikipedia.org The reactivity of the oxazole diene is enhanced by electron-donating substituents. The C5-amino group in this compound would therefore activate the oxazole ring for a normal-electron-demand Diels-Alder reaction with electron-deficient dienophiles (e.g., maleimides, alkynic esters). organic-chemistry.org

The initial cycloadduct formed is often unstable and undergoes a retro-Diels-Alder reaction or, more synthetically useful, rearranges with the elimination of a small, stable molecule to yield a new aromatic ring. For example, reaction with an alkyne dienophile can lead to the formation of a substituted pyridine derivative after the extrusion of the nitrile-containing fragment from the bicyclic intermediate. This pathway represents a valuable route for transforming the five-membered oxazole core into a six-membered pyridine ring system.

Synthesis of Novel Heterocyclic Derivatives from this compound

The diverse reactivity of its functional groups and the oxazole core makes this compound a valuable building block for the synthesis of a wide array of novel heterocyclic derivatives. The transformations discussed enable the construction of more complex molecular architectures.

Key synthetic routes include:

Fused and Linked Bi-heterocycles: The [3+2] cycloaddition of the nitrile group with azides yields tetrazolyl-oxazoles, linking two distinct aromatic heterocyclic rings. nih.govmdpi.com

Pyridine Derivatives: The Diels-Alder reaction, utilizing the oxazole as a diene, provides a pathway to highly substituted pyridines, which are foundational structures in pharmaceuticals and agrochemicals. wikipedia.org

Functionalized Azoles: Recyclization reactions, initiated by nucleophilic attack, can transform the oxazole ring into other five-membered heterocycles like imidazoles and pyrazoles, depending on the nucleophile used. nih.gov

Amidine-Containing Scaffolds: The Pinner reaction followed by amidination converts the nitrile into a basic amidine group, which can be a key pharmacophore or a handle for further cyclization reactions to form pyrimidine or other nitrogen-containing fused rings. wikipedia.org

The strategic application of these reactions allows chemists to leverage this compound as a versatile platform for generating molecular diversity in drug discovery and materials science.

Theoretical and Computational Investigations of 5 Amino 2 Propyloxazole 4 Carbonitrile

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling.

While computational studies exist for related structures such as other oxazole (B20620), pyrazole (B372694), and thiophene derivatives, extrapolating this information would not adhere to the strict requirement of focusing solely on 5-Amino-2-propyloxazole-4-carbonitrile and would be scientifically inaccurate. An authoritative and factual article as requested cannot be constructed without specific research on the target compound.

In Silico Chemical Interaction Screening

In silico methods, which utilize computer simulations, are pivotal in modern chemical and pharmaceutical research for screening and characterizing molecules. These computational tools allow for the prediction of interactions between a small molecule, such as this compound, and biological macromolecules. This approach enables the investigation of potential binding affinities and the dynamic stability of the resulting complexes, as well as the development of predictive models for chemical properties. The following sections detail the application of these computational techniques to oxazole derivatives and related heterocyclic compounds, providing a theoretical framework for understanding the potential behavior of this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. For oxazole-containing compounds, docking studies have been employed to elucidate potential interactions with various biological targets.

In one study, a series of oxazole derivatives were investigated as potential ligands for the human peroxisome proliferator-activated receptor gamma (PPARγ), a key target in diabetes research. The simulations, performed using AutoDock 4, revealed that several oxazole derivatives exhibited high docking scores, indicating strong affinity and interaction with the 1PRG protein. For instance, certain derivatives achieved scores of 0.85 and 0.83, which were comparable to or better than the standard drug Rosiglitazone's score of 0.80. The analysis of these docked complexes helps in understanding the specific amino acid residues involved in the binding.

Similarly, docking studies on benzimidazole-oxazole hybrids targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease, have shown that these molecules fit well within the active pockets of the enzymes. mdpi.com Another investigation focused on thiopyrimidine-5-carbonitrile derivatives targeting the thymidylate synthase enzyme showed a strong binding affinity, with one compound registering a binding energy of -88.52 Kcal/mol. researchgate.net These studies collectively demonstrate how molecular docking can elucidate the binding interactions of heterocyclic compounds, providing insights that correlate well with in vitro findings. mdpi.com

Table 1: Representative Molecular Docking Studies of Oxazole and Related Derivatives

| Ligand Class | Protein Target | Key Findings/Metrics | Reference |

|---|---|---|---|

| Oxazole Derivatives | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Docking scores up to 0.85, indicating high affinity. | |

| Benzimidazole-Oxazole Analogues | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Demonstrated well-fitting binding modes within the enzyme active sites. mdpi.com | mdpi.com |

| Thiopyrimidine-5-carbonitrile Derivatives | Thymidylate Synthase | Binding energy of -88.52 Kcal/mol for the most active compound. researchgate.net | researchgate.net |

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations calculate the trajectory of atoms and molecules, providing insights into conformational changes and the persistence of key interactions.

The stability of a ligand-protein complex during an MD simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein's backbone atoms from their initial position. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and is structurally stable. researchgate.net For instance, in simulations of β-amino pyrrolo-2-carbonitrile derivatives with the DPP4 enzyme, complexes were considered stable after their RMSD values plateaued, fluctuating around 3 Å after an initial equilibration period. semanticscholar.org

Further analysis involves the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This helps identify which parts of the protein are most affected by ligand binding. semanticscholar.org Studies on other heterocyclic compounds have used MD simulations to confirm the stability of docking poses and to understand the dynamic nature of the interactions that hold the ligand in the binding site. researchgate.netchristuniversity.in For example, a 40-nanosecond MD simulation was used to confirm the stability of a novel designed compound within the DPP4 active site, showing a similar pattern of fluctuation to the native ligand. semanticscholar.org

Table 2: Key Parameters in Molecular Dynamics (MD) Simulations

| Parameter | Description | Typical Application |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of protein backbone atoms from a reference structure over time. | To assess the overall stability of the protein-ligand complex during the simulation. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | To identify flexible or rigid regions of the protein upon ligand binding. semanticscholar.org |

| Simulation Time | The duration of the simulation (e.g., nanoseconds). | Longer simulations provide more robust evidence of complex stability. semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. These models are built by establishing a correlation between calculated molecular descriptors and experimentally measured activities or properties.

For oxazole derivatives, QSAR modeling has been successfully applied to identify potential antiviral agents. In one study, predictive QSAR models were developed to screen for oxazole derivatives with activity against the Varicella zoster virus (VZV). nih.gov Data on known antiviral compounds were used to train the models, which were then validated for their predictive power. The models demonstrated high accuracy, with coefficients of determination (q²) from cross-validation ranging from 0.87 to 0.90. nih.gov When tested on an external set of compounds, the models maintained good predictive ability (q² = 0.83-0.84), proving their utility for screening virtual chemical libraries to find novel, promising compounds. nih.gov

Similarly, a 2D-QSAR study on β-amino pyrrolo-2-carbonitrile derivatives was conducted to create a linear correlation between physicochemical descriptors and inhibitory activity against the DPP4 enzyme. semanticscholar.org Such models are invaluable for rationally designing new compounds with potentially enhanced activity or desired properties before committing to their chemical synthesis.

Table 3: Example of a Predictive QSAR Model for Oxazole Derivatives

| Model Aspect | Description | Significance |

|---|---|---|

| Target | Antiviral activity against Varicella zoster virus (VZV). nih.gov | Identifies structural features important for a specific biological outcome. |

| Methodology | Machine learning models developed using the Online Chemical Modeling Environment (OCHEM). nih.gov | Utilizes computational power to find complex relationships between structure and activity. |

| Validation (q²) | Cross-validation q² = 0.87-0.90; External test set q² = 0.83-0.84. nih.gov | High q² values indicate a robust and reliable model with strong predictive power. |

| Application | Screening of a virtual chemical library to identify promising oxazole derivatives. nih.gov | Accelerates the discovery process by prioritizing compounds for synthesis and testing. |

Applications and Potential Utility of 5 Amino 2 Propyloxazole 4 Carbonitrile in Chemical Research

Role as a Versatile Synthetic Building Block and Intermediate

The reactivity of 5-Amino-2-propyloxazole-4-carbonitrile makes it an excellent starting material for the construction of more complex molecular architectures. Its bifunctional nature, possessing both nucleophilic (amino group) and electrophilic (nitrile group) centers, allows for a diverse range of chemical reactions.

While specific applications in the total synthesis of natural products are not extensively documented in current literature, the structure of this compound suggests significant potential. Heterocyclic nitrile compounds are well-established precursors for a variety of functional groups, including amidines, tetrazoles, and carboxylic acids, through well-known chemical transformations. The amino group can be readily acylated, alkylated, or used in cyclization reactions to build larger, more elaborate molecular systems. These inherent reactive sites make it a promising candidate for future use in the synthesis of novel pharmaceuticals and other complex organic targets.

A significant application of this compound and its analogues is in the synthesis of fused heterocyclic systems. Research has demonstrated that 2-substituted 5-amino-4-cyano-1,3-oxazoles are effective precursors for producing tacrine (B349632) analogues through the Friedländer annulation reaction. This reaction typically involves the condensation of an ortho-aminoaryl ketone or aldehyde with a compound containing a reactive methylene (B1212753) group. In this context, the 5-amino-oxazole derivative reacts to form fused quinoline-type structures, which are of interest in medicinal chemistry.

The synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles, including the propyl variant, serves as the foundational step for these transformations. The subsequent Friedländer-type reaction provides a pathway to advanced heterocyclic scaffolds that are analogues of the cholinesterase inhibitor tacrine.

Table 1: Example of Friedländer-type Reaction with 5-Amino-4-cyano-1,3-oxazole Derivatives

| Reactant A | Reactant B | Product Type | Significance | Reference |

| 5-Amino-4-cyano-1,3-oxazole derivative | Cyclohexanone | Tetrahydro-oxazolo[5,4-b]quinoline | Synthesis of Tacrine Analogues | |

| 5-Amino-4-cyano-1,3-oxazole derivative | N-Methyl-4-piperidone | Dihydropyrido[3',2':5,6]oxazolo[5,4-b]quinoline | Access to Novel Heterocyclic Systems |

This utility underscores the compound's role as a key intermediate, enabling the construction of complex, polycyclic molecules from simpler, readily accessible starting materials. Furthermore, the isoxazole (B147169) ring system, a close relative, has been used in "transannulation" reactions to create different heterocyclic cores like pyrroles, showcasing the potential of these five-membered rings as versatile synthetic platforms.

Exploration in Materials Science

The functional groups on this compound also make it an intriguing candidate for applications in materials science, where such moieties can impart specific functions and properties to polymers, frameworks, and electronic materials.

There is potential for this compound to be used as a monomer in the synthesis of novel polymers. The primary amino group can participate in step-growth polymerization reactions to form polyamides, polyimines, or polyureas. Incorporating this nitrogen-rich heterocyclic unit into a polymer backbone could introduce enhanced thermal stability, specific coordination capabilities, or unique photophysical properties. For instance, related nitrogen-rich heterocycles like 5-aminotetrazole (B145819) have been successfully incorporated into polymer chains to create energetic materials, demonstrating the feasibility of using such building blocks in polymer chemistry.

The structure of this compound is well-suited for its use as a ligand in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). The amino group and the nitrogen atom of the oxazole (B20620) ring can act as Lewis basic sites, capable of coordinating to metal centers. The nitrile group can also participate in metal coordination or be hydrolyzed to a carboxylate group, a common binding site in MOF chemistry.

The use of amino-functionalized organic linkers is a well-established strategy for creating functional MOFs. These frameworks often exhibit enhanced properties, such as improved gas sorption or the ability to act as sensors for metal ions. MOFs built from amino acid-based linkers, which share the feature of having an amino group available for interaction, have shown promise in creating flexible frameworks that can respond to external stimuli. The incorporation of a ligand like this compound could lead to MOFs with novel topologies and functionalities, potentially in areas like catalysis or chemical sensing.

The molecule possesses a classic "push-pull" electronic structure, with the electron-donating amino group (push) and the electron-withdrawing nitrile group (pull) connected by the conjugated oxazole ring system. This arrangement is a common motif in fluorescent dyes and other optoelectronic materials. Such molecules often exhibit interesting photophysical properties, including significant Stokes shifts and solvatochromism, where their absorption and emission spectra change with solvent polarity.

While specific photophysical data for this compound is not widely reported, related amino-substituted heterocyclic systems have been shown to be fluorescent. The investigation of its properties could reveal potential applications in organic light-emitting diodes (OLEDs), chemical sensors, or as a fluorescent probe in biological imaging.

Catalytic Applications of this compound in Chemical Research

A thorough review of scientific literature does not reveal any specific reported applications of this compound as a direct catalyst, co-catalyst, or as a ligand in organometallic or organocatalytic systems. Research in the field of catalysis involving similar heterocyclic structures, such as 5-aminopyrazole-4-carbonitriles, has focused on their synthesis using various catalytic methods rather than their application as catalysts themselves. rsc.orgnih.govnih.govresearchgate.netresearchgate.net

As a Direct Catalyst or Co-catalyst Component

There is currently no available data in peer-reviewed literature to suggest that this compound has been investigated or utilized as a direct catalyst or as a component of a co-catalytic system.

Ligand in Organometallic or Organocatalytic Systems

Similarly, the role of this compound as a ligand in either organometallic or organocatalytic systems has not been described in the accessible scientific literature. The potential for the amino group and the nitrogen atom of the oxazole ring to coordinate with metal centers exists in principle, but this has not been explored or documented for this specific compound.

Chemical Probes and Ligand Design for Biochemical Systems

While direct catalytic applications are not documented, the structural motifs within this compound make it a molecule of interest in the design of chemical probes and ligands for biochemical systems. The emphasis in this context is on its chemical function and binding potential, rather than any therapeutic outcome.

Design of Bioisosteres and Functional Group Mimics (e.g., Nitrile-Tetrazole Interconversion)

A significant application of the this compound scaffold in medicinal chemistry and chemical biology lies in its utility as a precursor for the synthesis of bioisosteres. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The nitrile group of this compound is a key functional group that can be chemically transformed into a tetrazole ring.

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a widely recognized bioisosteric replacement for a carboxylic acid group. nih.govgrowingscience.com Tetrazoles often exhibit similar acidity and steric profiles to carboxylic acids, allowing them to engage in similar interactions with biological targets, such as hydrogen bonding. nih.gov This makes the nitrile-tetrazole interconversion a valuable strategy in drug design and the development of chemical probes.

A general synthetic route for the conversion of 2-substituted-5-amino-1,3-oxazole-4-carbonitriles to their corresponding 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles has been reported. This reaction typically involves a [3+2] cycloaddition with an azide (B81097) source, such as trimethylsilyl (B98337) azide, often in the presence of a catalyst like dibutyltin (B87310) oxide. This established methodology is applicable to a range of 2-substituted oxazoles, including instances where the substituent could be a propyl group, thus directly relating to this compound.

The resulting tetrazole-containing compound, 5-amino-2-propyl-4-(1H-tetrazol-5-yl)oxazole , can be considered a bioisostere of a corresponding carboxylic acid derivative. This transformation is particularly useful for modulating the physicochemical properties of a molecule, such as its pKa, lipophilicity, and metabolic stability, which are critical for its function as a chemical probe or ligand.

Below is a data table outlining the compounds involved in this bioisosteric transformation.

| Compound Name | Molecular Formula | Role in Transformation |

| This compound | C₇H₉N₃O | Starting Material |

| 5-Amino-2-propyl-4-(1H-tetrazol-5-yl)oxazole | C₇H₁₀N₆O | Product (Bioisostere) |

This strategic conversion highlights the utility of this compound as a building block in the rational design of molecules with tailored properties for interacting with biochemical systems.

Future Research Directions and Challenges in 5 Amino 2 Propyloxazole 4 Carbonitrile Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of polysubstituted oxazoles can be challenging, and current methods often require harsh conditions or multi-step procedures. scientificupdate.com A primary future research direction lies in the development of more efficient and sustainable synthetic routes to 5-Amino-2-propyloxazole-4-carbonitrile and its derivatives.

Current research on related 5-aminooxazoles often involves multicomponent reactions (MCRs) which offer an atom-economical and straightforward approach to complex molecules. acs.orgnih.gov Future work should focus on optimizing MCRs specifically for the synthesis of this compound. This includes exploring novel catalysts, potentially green and reusable ones like tannic acid-functionalized silica-coated Fe3O4 nanoparticles, which have been successful in the synthesis of analogous 5-amino-pyrazole-4-carbonitriles. nih.gov The use of environmentally benign solvents and reaction conditions, such as mechanochemical synthesis, should also be a key consideration to align with the principles of green chemistry. nih.govnih.gov

Challenges in this area include achieving high regioselectivity and yield, especially when dealing with multiple reactive functional groups. The development of one-pot syntheses that avoid the isolation of intermediates would significantly enhance the efficiency and sustainability of the process.

Table 1: Potential Sustainable Synthetic Approaches

| Approach | Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, step efficiency, and diversity. acs.orgnih.gov | Catalyst development, solvent screening, reaction optimization. |

| Green Catalysis | Use of reusable and environmentally friendly catalysts. nih.gov | Synthesis and application of novel nanocatalysts. |

| Mechanochemistry | Reduced solvent usage and potentially faster reaction times. nih.gov | Exploring different milling conditions and scalability. |

| Flow Chemistry | Improved safety, scalability, and process control. durham.ac.ukacs.org | Reactor design and optimization for continuous production. |

Unexplored Reactivity Patterns and Novel Transformations of the Oxazole (B20620) Core and its Substituents

The reactivity of the this compound scaffold is largely unexplored. The interplay between the electron-donating amino group and the electron-withdrawing nitrile group, along with the propyl substituent, presents a rich landscape for chemical transformations.

Future research should systematically investigate the reactivity of each functional group. For instance, the amino group can be a nucleophile or a site for diazotization, leading to a variety of derivatives. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions to introduce new functionalities. scilit.com The oxazole ring itself can participate in cycloaddition reactions or be subject to ring-opening and rearrangement reactions, offering pathways to novel heterocyclic systems. researchgate.net

A significant challenge will be to achieve selective transformations in the presence of multiple reactive sites. Developing chemoselective reagents and reaction conditions will be crucial for the controlled functionalization of the molecule. The study of how the substituents influence the aromaticity and reactivity of the oxazole core will provide fundamental insights for designing new reactions.

Advanced In Situ Characterization Techniques for Reaction Monitoring

To develop efficient and controlled synthetic methodologies, a deep understanding of the reaction mechanisms is essential. Advanced in situ characterization techniques can provide real-time information on the formation of intermediates and byproducts, which is invaluable for reaction optimization.

Future research should focus on the application of techniques like ReactIR (in-situ infrared spectroscopy), Raman spectroscopy, and in-situ NMR to monitor the synthesis of this compound. nih.gov These techniques can help in identifying transient species, understanding reaction kinetics, and elucidating complex reaction pathways. For instance, in situ Raman monitoring has been successfully used to study Michael addition reactions for the synthesis of imidazole (B134444) intermediates. nih.gov

The main challenge in this area is the often-low concentration of intermediates and the complexity of the reaction mixtures. The development of more sensitive probes and advanced data analysis methods will be necessary to extract meaningful information from the in-situ measurements.

Expansion of Applications in Chemical Sciences and Materials Design

While the specific applications of this compound are not yet established, its structural motifs suggest potential in various fields of chemical sciences and materials design. The 5-aminooxazole core is a known template in medicinal chemistry, and derivatives have shown anti-inflammatory and other biological activities. acs.orgnih.gov

Future research should explore the potential of this compound as a building block for:

Pharmaceuticals: The amino and nitrile groups can be functionalized to create libraries of compounds for biological screening. The oxazole ring is a bioisostere of other heterocycles like thiazole, which is present in many bioactive molecules. nih.gov

Functional Dyes and Pigments: The extended conjugation possible through derivatization of the amino and nitrile groups could lead to compounds with interesting photophysical properties.

Organic Materials: The molecule could serve as a monomer for the synthesis of novel polymers or as a component in the design of organic light-emitting diodes (OLEDs) or other electronic materials.

A significant challenge will be to establish structure-activity relationships and to design derivatives with specific desired properties. This will require a multidisciplinary approach combining synthetic chemistry, computational modeling, and materials science.

Integration with Automated Synthesis and Flow Chemistry Platforms

To accelerate the discovery and optimization of reactions and applications, the integration of the synthesis of this compound with automated synthesis and flow chemistry platforms is a promising future direction. durham.ac.ukacs.org Automated systems can rapidly screen a wide range of reaction conditions, leading to faster optimization. researchgate.net

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. durham.ac.ukacs.org The continuous nature of flow synthesis is also well-suited for the integration of in-line purification and analysis, creating a fully automated "synthesis-to-analysis" workflow. The successful automated flow synthesis of related 4,5-disubstituted oxazoles has already been demonstrated. durham.ac.ukacs.org

The main challenges in this area include the development of robust and reliable flow reactors that can handle the specific reagents and reaction conditions required for the synthesis of this compound. The potential for clogging due to solid byproducts or products needs to be addressed through careful reactor design and process control.

Multi-Component Reactions (MCRs) Incorporating this compound

Beyond its synthesis, this compound itself can be a valuable building block in further multi-component reactions. Its bifunctional nature, with the nucleophilic amino group and the electrophilic nitrile group (after potential activation), makes it an ideal candidate for participating in MCRs to construct more complex molecular architectures.

Future research could explore the use of this compound in well-established MCRs like the Ugi or Passerini reactions, or in the development of novel MCRs. For example, the amino group could react with an aldehyde and an isocyanide, while the nitrile group could be transformed in a subsequent step, all in a one-pot fashion. This approach would allow for the rapid generation of diverse and complex heterocyclic scaffolds. The use of α-aminoazoles in MCRs is a known strategy for the synthesis of fused heterocyclic systems. frontiersin.orgnih.gov

The primary challenge will be to control the chemoselectivity of the reactions, ensuring that the desired reaction pathway is favored over potential side reactions. Understanding the relative reactivity of the different functional groups under various MCR conditions will be key to the successful implementation of this strategy.

Q & A

Q. What are the most reliable synthetic routes for 5-Amino-2-propyloxazole-4-carbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-component reactions involving aldehydes, malononitrile, and hydrazine derivatives. A green chemistry approach using NaCl as a catalyst in aqueous media (50–80°C, 2–6 hours) achieves yields of 75–90% by minimizing side reactions and simplifying purification . Alternative methods employ Fe₃O₄@SiO₂ nanoparticles under ultrasound irradiation, reducing reaction times to <1 hour while maintaining high efficiency (85–92% yield) . Key variables include solvent polarity, temperature control, and catalyst loading. For example, polar protic solvents (e.g., ethanol-water mixtures) enhance cyclization, while excessive catalyst (>10 mol%) may promote decomposition.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization from ethanol/dichloromethane (1:1) at 90 K typically yields diffraction-quality crystals. SHELXL (via the WinGX suite) refines the structure, with R-factors <0.05 indicating high precision . ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement, confirming planar geometry at the oxazole ring (torsion angles <5°) . Complementary techniques like FT-IR (C≡N stretch at ~2200 cm⁻¹) and ¹³C NMR (carbonitrile signal at δ ~115 ppm) further corroborate the structure .

Advanced Research Questions

Q. How can contradictory results in reaction mechanisms be resolved?

Discrepancies in proposed pathways (e.g., Knoevenagel condensation vs. cycloaddition) require kinetic isotope effect (KIE) studies and DFT calculations. For instance, deuterium labeling at the aldehyde α-position can distinguish proton transfer steps. Computational modeling (e.g., Gaussian 16 at the B3LYP/6-311+G(d,p) level) identifies transition states and activation energies, reconciling experimental rate data . Meta-analyses of published datasets (e.g., comparing yields under varying pH or solvent systems) also clarify mechanistic ambiguities .

Q. What methodologies address challenges in pharmacological activity screening?

In vitro assays using MTT or SRB protocols evaluate cytotoxicity (IC₅₀ values). For example, pyrazole-4-carbonitrile derivatives show anticancer activity (IC₅₀ = 2.5–8.7 μM against MCF-7 cells) via COX-2 inhibition, validated through molecular docking (AutoDock Vina) with binding energies ≤−8.5 kcal/mol . Selectivity is assessed via comparative assays on non-cancerous cell lines (e.g., HEK-293), ensuring scaffold specificity .

Q. How do computational models predict intermolecular interactions of this compound?

Hybrid QSAR/ML models (e.g., Random Forest or SVM algorithms) trained on receptor-ligand affinity data (pIC₅₀) identify critical pharmacophores. For example, the amino and carbonitrile groups contribute to hydrogen bonding with kinase active sites (e.g., EGFR-TK). Molecular dynamics simulations (NAMD, 100 ns trajectories) assess binding stability, with RMSD values <2 Å indicating robust interactions .

Q. What strategies optimize crystallization for challenging derivatives?

Co-crystallization with coformers (e.g., succinic acid) improves lattice stability. Screening 10–20 solvent systems (via high-throughput robotics) identifies optimal polarity gradients. For twinned crystals, SHELXD (dual-space algorithm) resolves phase ambiguities, while HKL-3000 processes data with >98% completeness .

Key Methodological Recommendations

- Synthesis: Prioritize aqueous or solvent-free conditions with recyclable catalysts (e.g., Fe₃O₄@SiO₂) to align with green chemistry principles .

- Structural Analysis: Combine SC-XRD with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

- Data Reconciliation: Apply multivariate statistical tools (e.g., PCA) to resolve contradictions in reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.